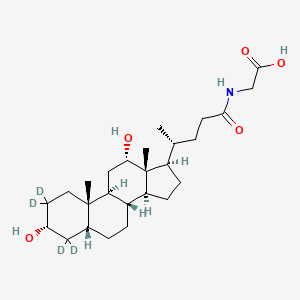
Glycodeoxycholic-2,2,4,4-d4 acid
Vue d'ensemble
Description
Glycodeoxycholic-2,2,4,4-d4 acid is a deuterated compound and a glycodeoxycholic acid . It has a molecular formula of C26H43NO5 . It is a glycine-conjugated form of the secondary bile acid deoxycholic acid . It is involved in various metabolic processes and signaling interactions .
Molecular Structure Analysis
The molecular weight of this compound is 453.6 g/mol . The IUPAC name is 2-[[4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 453.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 .Applications De Recherche Scientifique
1. Toxicology and Mutagenicity
Glycodeoxycholic acid, a bile acid, has been studied in the context of toxicology and mutagenicity. Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review focusing on 2,4-D herbicide toxicity, which is relevant to glycodeoxycholic acid due to its presence in environments contaminated by herbicides. Their review highlights the need for further research in molecular biology, specifically gene expression, to better understand the impact of such substances on human health and the environment (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Chemical Properties and Behavior
Bottari and Festa (1999) examined the protonation of glycocholate and glycodeoxycholate ions, contributing to the understanding of the chemical behavior of glycodeoxycholic acid in different environments. This research helps in clarifying how these compounds interact in biological systems (Bottari & Festa, 1999).
3. Role in Hepatocyte Injury
Research by Tu Zhi-guang (1999) investigated the impact of glycodeoxycholic acid on hepatocyte injury. The study focused on the changes in lipid superoxides in hepatocytes, providing insights into the cellular mechanisms affected by glycodeoxycholic acid and its potential role in liver diseases (Tu Zhi-guang, 1999).
4. Drug and Dye Binding
Bowmer et al. (1985) explored the effects of bile acids, including glycodeoxycholic acid, on the binding of drugs and dyes to human albumin. This research is significant in understanding how glycodeoxycholic acid can influence the pharmacokinetics of various drugs and the binding interactions within the human body (Bowmer, Donoghue, Leong, & Yates, 1985).
5. Induction of Acute Pancreatitis
A study conducted by Fauzi et al. (2022) used glycodeoxycholic acid in an experimental model to induce acute pancreatitis in macaques. This research helps in understanding the pathophysiology of pancreatitis and provides a basis for developing treatment strategies (Fauzi, Suhendro, Simadibrata, Rani, Sajuthi, Permanawati, Amanda, & Makmun, 2022).
Mécanisme D'action
Target of Action
Glycodeoxycholic-2,2,4,4-d4 acid (GDCA-d4) is a glycine-conjugated form of the secondary bile acid deoxycholic acid . It primarily targets the cytochrome P450 (CYP) isoform 7A1 (CYP7A1) , a crucial enzyme in the regulation of bile acid synthesis.
Mode of Action
GDCA-d4 interacts with its target, CYP7A1, by decreasing its expression . This interaction results in a modulation of bile acid synthesis, affecting the overall balance and composition of bile acids in the body .
Biochemical Pathways
The primary biochemical pathway affected by GDCA-d4 is the bile acid synthesis pathway . By decreasing the expression of CYP7A1, GDCA-d4 can influence the production and composition of bile acids, which are essential for the digestion and absorption of dietary fats .
Result of Action
The action of GDCA-d4 leads to a reversible, concentration-dependent reduction in myogenic tone in rats . In clinical contexts, serum levels of GDCA are found to be elevated in non-surviving patients with acetaminophen-induced acute liver failure (AALF) compared with survivors . GDCA levels are also increased in the plasma of patients with asthma .
Action Environment
The action, efficacy, and stability of GDCA-d4 can be influenced by various environmental factors. For instance, the pH level in the gut can affect the ionization and absorption of bile acids. Additionally, the presence of other compounds, such as dietary fats, can influence the solubility and absorption of GDCA-d4. It’s also important to note that GDCA-d4 should be stored at a temperature of -20°C .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Glycodeoxycholic-2,2,4,4-d4 acid is involved in various metabolic processes and signaling interactions . It interacts with various enzymes, proteins, and other biomolecules. The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available resources.
Cellular Effects
The specific cellular effects of this compound are not mentioned in the available resources. It is known to be involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are not mentioned in the available resources.
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid synthesis . It interacts with various enzymes or cofactors in this pathway. The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not mentioned in the available resources.
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVULKSPCQVQLCU-JHVXYEQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)
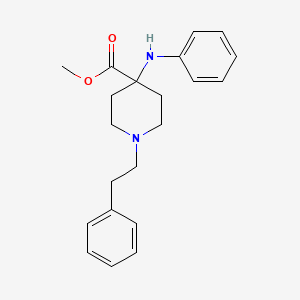
![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
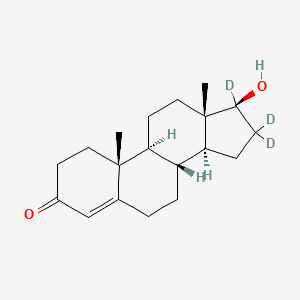
![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)
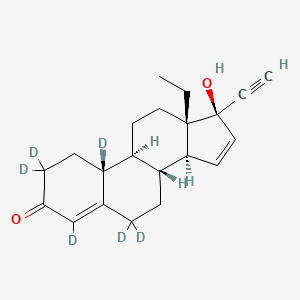
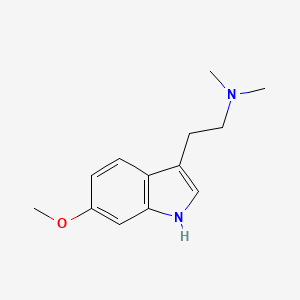
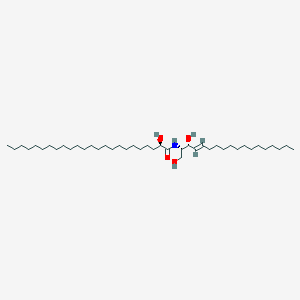
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
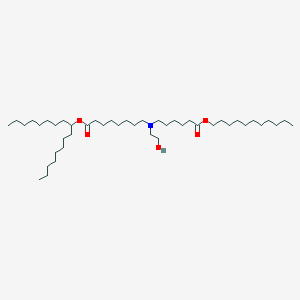
![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)